
2-(2-Boc-aminoethoxy)ethanol
Overview
Description
2-(2-Boc-aminoethoxy)ethanol: is a chemical compound with the molecular formula C9H19NO4. It is commonly used in organic synthesis and as a building block in the preparation of various chemical entities. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is often used to protect amines during chemical reactions to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boc-aminoethoxy)ethanol typically involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve 2-aminoethanol in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated products.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: The hydroxyl group in 2-(2-Boc-aminoethoxy)ethanol can undergo oxidation to form aldehydes or carboxylic acids. Reduction reactions can convert the hydroxyl group to an alkane.
Common Reagents and Conditions:
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
- N-alkylated amines from substitution reactions.
- Free amines from deprotection reactions.
- Aldehydes or carboxylic acids from oxidation reactions.
- Alkanes from reduction reactions.
Scientific Research Applications
Synthesis of Bioconjugates
Biotinylated HaloLigands:
One of the primary applications of 2-(2-Boc-aminoethoxy)ethanol is in the synthesis of biotinylated HaloLigands. These ligands are crucial for preparing quantum dot adducts that facilitate specific labeling of live cells through HaloTag protein-mediated techniques. This method enhances the visualization and tracking of proteins within cellular environments, providing insights into dynamic biological processes .
Linking Enzymes and Indicators:
The compound serves as a key precursor in linking the HaloTag enzyme with fluorescent zinc indicators like ZIMIR. This application allows researchers to monitor the dynamics of zinc secretion in real-time, contributing to our understanding of cellular signaling pathways .
Drug Delivery Systems
Amphiphiles for Nucleic Acid Delivery:
this compound is utilized in synthesizing amphiphilic compounds that facilitate the delivery of DNA and small interfering RNA (siRNA). The amphiphilic nature of these compounds enables them to form stable nanoparticles, enhancing the efficacy and specificity of gene delivery systems .
Development of Affinity Reagents
Tyroscherin Derivatives:
The compound is integral to the total synthesis of tyroscherin and its photo-activatable derivatives. These affinity reagents are essential for identifying proteins that bind to tyroscherin, which has implications in understanding various biochemical pathways and developing targeted therapeutics .
Solid-Phase Synthesis Techniques
Solid-Phase Peptide Synthesis (SPPS):
In solid-phase organic synthesis, derivatives of this compound are employed to create high-load polystyrene-polyethylene glycol-like resins. These resins exhibit excellent swelling characteristics, making them suitable for synthesizing small and large peptides. The use of this compound enhances the efficiency and yield of peptide synthesis processes .
Imaging Techniques
Nuclear Redox Imaging:
Recent studies have highlighted the application of this compound as a reagent in developing novel bisbenzimide-nitroxides for nuclear redox imaging in living cells. This application is significant for studying cellular redox states and their implications in various diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Boc-aminoethoxy)ethanol primarily involves its role as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
2-(2-Boc-aminoethoxy)acetic acid: Similar structure but contains an acetic acid moiety.
(2-Boc-aminoethoxy)anisole: Contains an anisole group instead of an ethanol group.
(2-Aminoethoxy)acetic acid: Lacks the Boc protecting group.
Uniqueness: 2-(2-Boc-aminoethoxy)ethanol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. The presence of the Boc group allows for selective protection and deprotection, facilitating complex synthetic routes.
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
IKPDNLJPUASMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCCO)N |
Origin of Product |
United States |
Synthesis routes and methods I
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